N-(4-bromophenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(4-bromophenyl)-3,3-diphenylpropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a diphenylpropanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,3-diphenylpropanamide typically involves the condensation of 4-bromobenzoyl chloride with 3,3-diphenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial lipids, leading to cell death. In cancer research, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(4-bromophenyl)thiazol-2-amine
Uniqueness
N-(4-bromophenyl)-3,3-diphenylpropanamide stands out due to its unique combination of a bromophenyl group and a diphenylpropanamide backbone.
Properties
Molecular Formula |
C21H18BrNO |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H18BrNO/c22-18-11-13-19(14-12-18)23-21(24)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,23,24) |
InChI Key |
UZHHULKXUSSHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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